2-(4-Methylpentyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpentyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a phenol group substituted with a 4-methylpentyl group, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methylpentyl)phenol can be synthesized through various methods, including nucleophilic aromatic substitution and rearrangement reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions to form the phenol derivative . Another method includes the hydrolysis of phenolic esters or ethers .
Industrial Production Methods
On an industrial scale, phenols are often produced through the hydrolysis of diazonium salts. This involves treating an aromatic primary amine with nitrous acid to form diazonium salts, which are then hydrolyzed to produce phenols .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpentyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like chromic acid.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes them highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens, nitric acid, and sulfuric acid are used under controlled conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces hydroquinones.
Substitution: Produces various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(4-Methylpentyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing bioactive natural products and conducting polymers.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Used in the production of plastics, adhesives, and coatings due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylpentyl)phenol involves its interaction with various molecular targets. As a phenol, it can act as a potent proteolytic agent, dissolving tissue on contact via proteolysis. In high concentrations, it can produce chemical neurolysis when injected next to a nerve .
Comparison with Similar Compounds
2-(4-Methylpentyl)phenol can be compared with other phenol derivatives such as:
Butylated hydroxyanisole (BHA): Used as an antioxidant in foods and cosmetics.
Butylated hydroxytoluene (BHT): Another antioxidant used in various chemical products.
These compounds share similar antioxidant properties but differ in their specific applications and molecular structures.
Properties
CAS No. |
95466-26-5 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(4-methylpentyl)phenol |
InChI |
InChI=1S/C12H18O/c1-10(2)6-5-8-11-7-3-4-9-12(11)13/h3-4,7,9-10,13H,5-6,8H2,1-2H3 |
InChI Key |
LLIGXYDULHXBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.